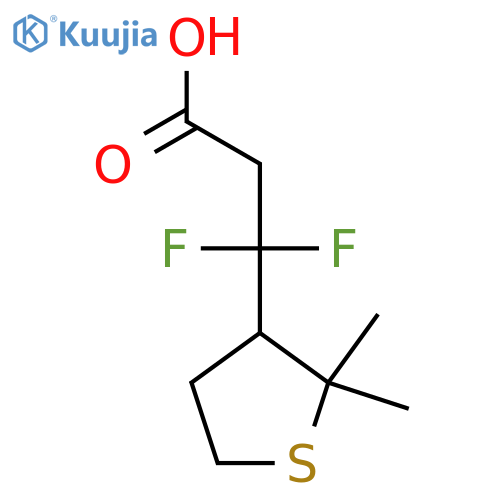

Cas no 2228469-79-0 (3-(2,2-dimethylthiolan-3-yl)-3,3-difluoropropanoic acid)

3-(2,2-dimethylthiolan-3-yl)-3,3-difluoropropanoic acid 化学的及び物理的性質

名前と識別子

-

- 3-(2,2-dimethylthiolan-3-yl)-3,3-difluoropropanoic acid

- 2228469-79-0

- EN300-1971092

-

- インチ: 1S/C9H14F2O2S/c1-8(2)6(3-4-14-8)9(10,11)5-7(12)13/h6H,3-5H2,1-2H3,(H,12,13)

- InChIKey: LESDHPADKQMIHL-UHFFFAOYSA-N

- ほほえんだ: S1CCC(C(CC(=O)O)(F)F)C1(C)C

計算された属性

- せいみつぶんしりょう: 224.06825718g/mol

- どういたいしつりょう: 224.06825718g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 241

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 62.6Ų

- 疎水性パラメータ計算基準値(XlogP): 2

3-(2,2-dimethylthiolan-3-yl)-3,3-difluoropropanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1971092-5.0g |

3-(2,2-dimethylthiolan-3-yl)-3,3-difluoropropanoic acid |

2228469-79-0 | 5g |

$5854.0 | 2023-05-31 | ||

| Enamine | EN300-1971092-0.25g |

3-(2,2-dimethylthiolan-3-yl)-3,3-difluoropropanoic acid |

2228469-79-0 | 0.25g |

$1858.0 | 2023-09-16 | ||

| Enamine | EN300-1971092-5g |

3-(2,2-dimethylthiolan-3-yl)-3,3-difluoropropanoic acid |

2228469-79-0 | 5g |

$5854.0 | 2023-09-16 | ||

| Enamine | EN300-1971092-0.05g |

3-(2,2-dimethylthiolan-3-yl)-3,3-difluoropropanoic acid |

2228469-79-0 | 0.05g |

$1696.0 | 2023-09-16 | ||

| Enamine | EN300-1971092-1g |

3-(2,2-dimethylthiolan-3-yl)-3,3-difluoropropanoic acid |

2228469-79-0 | 1g |

$2019.0 | 2023-09-16 | ||

| Enamine | EN300-1971092-2.5g |

3-(2,2-dimethylthiolan-3-yl)-3,3-difluoropropanoic acid |

2228469-79-0 | 2.5g |

$3957.0 | 2023-09-16 | ||

| Enamine | EN300-1971092-0.1g |

3-(2,2-dimethylthiolan-3-yl)-3,3-difluoropropanoic acid |

2228469-79-0 | 0.1g |

$1777.0 | 2023-09-16 | ||

| Enamine | EN300-1971092-0.5g |

3-(2,2-dimethylthiolan-3-yl)-3,3-difluoropropanoic acid |

2228469-79-0 | 0.5g |

$1938.0 | 2023-09-16 | ||

| Enamine | EN300-1971092-10.0g |

3-(2,2-dimethylthiolan-3-yl)-3,3-difluoropropanoic acid |

2228469-79-0 | 10g |

$8680.0 | 2023-05-31 | ||

| Enamine | EN300-1971092-1.0g |

3-(2,2-dimethylthiolan-3-yl)-3,3-difluoropropanoic acid |

2228469-79-0 | 1g |

$2019.0 | 2023-05-31 |

3-(2,2-dimethylthiolan-3-yl)-3,3-difluoropropanoic acid 関連文献

-

Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984

-

Gayan A. Appuhamillage,John C. Reagan,Sina Khorsandi,Joshua R. Davidson,Ronald A. Smaldone Polym. Chem., 2017,8, 2087-2092

-

Linxuan Fang,Yangqing Tao,Junfeng Zhou,Caiyun Wang,Menglu Dai,Qiang Fang Polym. Chem., 2021,12, 766-770

-

Qingxia Duan,Hanchuang Zhu,Caiyun Liu,Ruifang Yuan,Zhaotong Fang,Zuokai Wang,Pan Jia,Zilu Li,Wenlong Sheng,Baocun Zhu Analyst, 2019,144, 1426-1432

-

Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780

-

Fuping Zhang,Liu Liu,Long Chen,Yulin Shi New J. Chem., 2020,44, 10613-10620

-

Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087

-

Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977

Related Articles

-

化学生物医薬品の安全性と有効性を評価するための新しいアプローチ: イェーガンローの役割 はじめに 化学生物医薬品(以下、CBS、Chemical Biological Pharmaceutical)……May 21, 2025

-

バイルアックソーレン酸塩の新規合成法を開発 1. 研究の背景と重要性 バイルアックソーレン(Biloxasolen)は、近年注目を集める医薬品成分として、その抗がん特性や炎症抑制作用が研究されていま……May 21, 2025

-

アグノサイドによる新規化学生物医薬品の開発への応用化学生物医薬分野 近年、化学生物医学分野における研究は飛躍的に進歩しており、特にアグノサイド(agonist)を用いた新規医薬品の開発が大きな注目を……May 20, 2025

-

バレニリン酸塩の新しい用途を発見する研究チームが発表しました バレニリン酸塩とは何か?その基本的な概要 バレニリン酸塩は、天然由来の化合物であるバレニリン酸の塩として知られています。バレニリン酸は、……May 20, 2025

-

リンゴ酸の新規薬剤開発、治療効果が認められる化学生物医薬分野 リンゴ酸の新規薬剤開発について リンゴ酸は、長年にわたって食品や工業製品として利用されてきた天然化合物です。しかし、近年ではその医療分野……May 21, 2025

3-(2,2-dimethylthiolan-3-yl)-3,3-difluoropropanoic acidに関する追加情報

Introduction to 3-(2,2-dimethylthiolan-3-yl)-3,3-difluoropropanoic acid (CAS No. 2228469-79-0)

3-(2,2-dimethylthiolan-3-yl)-3,3-difluoropropanoic acid, identified by the chemical identifier CAS No. 2228469-79-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to a class of molecules characterized by the presence of both fluorine and sulfur-containing functional groups, which contribute to its unique chemical properties and potential biological activities. The structural motif of 3-(2,2-dimethylthiolan-3-yl)-3,3-difluoropropanoic acid incorporates a dimethylthiolane moiety linked to a difluoropropanoic acid backbone, making it a versatile scaffold for further derivatization and exploration in medicinal chemistry.

The synthesis of 3-(2,2-dimethylthiolan-3-yl)-3,3-difluoropropanoic acid involves intricate organic transformations that highlight the compound's synthetic complexity. The introduction of fluorine atoms at the alpha position of the propanoic acid chain enhances the lipophilicity and metabolic stability of the molecule, which are critical factors in drug design. Additionally, the sulfur-containing thiolane ring introduces reactivity that can be exploited for further functionalization, enabling the creation of novel derivatives with tailored properties.

Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the interactions between 3-(2,2-dimethylthiolan-3-yl)-3,3-difluoropropanoic acid and biological targets. Studies suggest that the compound exhibits promising binding affinity to certain enzymes and receptors, making it a potential lead compound for therapeutic intervention. The fluorine atoms are particularly noteworthy, as they have been shown to improve binding interactions by enhancing hydrophobic interactions and reducing conformational flexibility.

In the realm of drug discovery, dimethylthiolane derivatives have emerged as valuable intermediates due to their ability to modulate biological pathways associated with inflammation and oxidative stress. The presence of both sulfur and fluorine in 3-(2,2-dimethylthiolan-3-yl)-3,3-difluoropropanoic acid suggests that it may possess dual mechanisms of action, targeting multiple pathways simultaneously. This polypharmacological approach has become increasingly popular in modern drug development, as it can lead to more effective and durable therapeutic outcomes.

One of the most intriguing aspects of CAS No. 2228469-79-0 is its potential application in designing kinase inhibitors. Kinases are critical enzymes involved in cell signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. The structural features of dimethylthiolan-3-yl groups have been reported to interact with key residues in kinase active sites, potentially leading to potent inhibition. Furthermore, the electron-withdrawing nature of the fluorine atoms can enhance binding affinity through electrostatic interactions with charged residues in the target protein.

Emerging research also highlights the role of difluorinated carboxylic acids in modulating enzyme activity. These motifs have been incorporated into various drug candidates due to their ability to improve pharmacokinetic properties such as solubility and bioavailability. In the case of CAS No. 2228469-79-0, the combination of a thiolane ring and difluorinated propanoic acid suggests that it may exhibit enhanced stability under physiological conditions while maintaining strong binding interactions with biological targets.

The pharmacological profile of CAS No. 2228469-79-0 is further supported by preclinical studies that have demonstrated its efficacy in models of inflammation and pain modulation. The compound's ability to interact with both enzymatic and non-enzymatic targets makes it a promising candidate for further development into a therapeutic agent. Additionally, its structural complexity allows for modifications that can optimize its pharmacological properties while minimizing off-target effects.

From a synthetic chemistry perspective, CAS No. 2228469-79-0 represents an excellent example of how functional group interplay can lead to novel molecular architectures with unique properties. The integration of sulfur and fluorine into a single scaffold provides a rich platform for exploring new chemical space, which is essential for discovering innovative drugs. As synthetic methodologies continue to evolve, the accessibility of such complex molecules will likely increase, enabling more researchers to explore their potential applications.

The future prospects for CAS No. 2228469-79-0 are promising, with ongoing studies aimed at elucidating its mechanism of action and optimizing its pharmacological profile. Collaborative efforts between academic researchers and pharmaceutical companies are likely to accelerate progress in this area, leading to new insights into disease pathogenesis and potentially new therapeutic strategies. The compound's unique structural features make it a compelling subject for further investigation in both basic science and drug discovery pipelines.

2228469-79-0 (3-(2,2-dimethylthiolan-3-yl)-3,3-difluoropropanoic acid) 関連製品

- 1804937-84-5(Methyl 6-methoxy-2-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-4-acetate)

- 155593-81-0(3-Azido-4-chloroaniline)

- 1019024-50-0(3-(4-ethoxyphenyl)-3-oxopropanal)

- 1351611-87-4(N-(2-cyclohexyl-2-hydroxyethyl)-2-(thiophen-2-yl)acetamide)

- 2248327-69-5(4-[4-(Difluoromethyl)imidazol-1-yl]benzoic acid)

- 2580216-34-6(4-[2-(4-Aminobutyl)phenyl]butan-1-amine dihydrochloride)

- 2639463-05-9(7-bromo-3H-1,2,3triazolo4,5-cpyridine hydrochloride)

- 2580239-35-4(5-bromo-2-{(tert-butoxy)carbonylamino}-6-(trifluoromethyl)pyridine-3-carboxylic acid)

- 1398570-43-8((2S,5R)-5-(dibenzylamino)oxane-2-carboxylic acid)

- 387883-07-0(N-5-(ethylsulfanyl)-1,3,4-thiadiazol-2-ylfuran-2-carboxamide)